1,3,5-(4-phenoxyphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(4-phenoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O3/c1-4-10-37(11-5-1)43-40-22-16-31(17-23-40)34-28-35(32-18-24-41(25-19-32)44-38-12-6-2-7-13-38)30-36(29-34)33-20-26-42(27-21-33)45-39-14-8-3-9-15-39/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDVBQFDDXRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,5 4 Phenoxyphenyl Benzene and Its Analogues
Strategies for Constructing the 1,3,5-Triphenylbenzene (B1329565) Framework
The creation of the sterically demanding, symmetrically substituted 1,3,5-triphenylbenzene core is a critical initial step in the synthesis of the target molecule. Two principal approaches have proven effective: triarylation reactions and cyclotrimerization processes.
Triarylation Reactions and Related Coupling Processes
While direct triarylation of a central benzene (B151609) ring is challenging, the construction of the 1,3,5-triarylbenzene system can be achieved through the self-condensation of aryl methyl ketones. sapub.orgacademie-sciences.fr This method relies on the acid-catalyzed reaction of three molecules of a substituted acetophenone (B1666503) to form the central benzene ring. A variety of catalysts have been employed for this transformation, including Lewis acids and Brønsted acids. sapub.orgacademie-sciences.fr
For instance, the self-condensation of acetophenone derivatives can be catalyzed by reagents such as copper(II) chloride, tin tetrachloride, and p-toluenesulfonic acid (PTSA). sapub.orgacademie-sciences.frgoogle.comresearchgate.net The reaction typically requires elevated temperatures and can be performed with or without a solvent. academie-sciences.frgoogle.com Solvent-free conditions, in particular, offer an environmentally friendly approach with high atom economy. academie-sciences.fr
Table 1: Catalysts and Conditions for the Self-Condensation of Acetophenones to 1,3,5-Triarylbenzenes
| Catalyst | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| CuCl₂ | Acetophenone | Toluene, reflux, 180-220°C, 6h | - | sapub.org |
| SnCl₄, p-toluenesulfonic acid | Acetophenone | n-amyl alcohol, 110°C, 5h | - | google.com |
| 4-dodecylbenzenesulfonic acid (DBSA) | Acetophenone | Solvent-free, 130°C, 3h | 94% | academie-sciences.fr |
| p-toluenesulfonic acid (PTSA) | Acetophenone | Solvent-free, 130°C, 10h | 91% | academie-sciences.frresearchgate.net |
| Nanoclinoptilolite/HDTMA | Acetophenone | Solvent-free, 100°C, 3h | - | rsc.org |
Cyclotrimerization Approaches to the Central Benzene Ring
An alternative and powerful strategy for forming the 1,3,5-trisubstituted benzene core is the [2+2+2] cyclotrimerization of alkynes. researchgate.netpsu.edu This method involves the metal-catalyzed reaction of three alkyne molecules to generate the aromatic ring with a high degree of regioselectivity for the 1,3,5-isomer. researchgate.netacs.org
Various transition metal catalysts, including those based on cobalt, nickel, and rhodium, have been shown to be effective for this transformation. acs.orgsemanticscholar.org The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization, with some systems providing exclusively the 1,3,5-trisubstituted product. psu.eduacs.org For example, a convoluted poly(4-vinylpyridine) cobalt(II) catalyst has been reported to achieve highly regioselective cyclotrimerization of terminal aryl alkynes to yield 1,3,5-triarylbenzenes. acs.orgsemanticscholar.org Acid-catalyzed cyclotrimerization, for instance using p-toluenesulfonic acid monohydrate, also provides an efficient, solvent-free route to these structures. psu.edu
Table 2: Catalytic Systems for the Cyclotrimerization of Alkynes to 1,3,5-Triarylbenzenes
| Catalyst System | Alkyne Substrate | Conditions | Yield of 1,3,5-isomer | Reference |
|---|---|---|---|---|
| P4VP-CoCl₂ | Phenylacetylene | Neat, DIPEA, 150°C, 24h | 68% | acs.orgsemanticscholar.org |
| p-TsOH·H₂O | 1-Phenyl-2-trimethylsilylacetylene | Solvent-free, 100°C, 10h | 82% | psu.edu |
| Ni(I)-mediated reduction | Terminal alkynes | Electrochemical, pivalic acid | 24-70% | researchgate.net |
Introduction of Phenoxyphenyl Moieties
Once the 1,3,5-triphenylbenzene core is established, or using a building block that already contains the phenoxy group, the next critical step is the formation of the ether linkages to create the phenoxyphenyl substituents.
Etherification Reactions
The formation of the diaryl ether bond is a key transformation in the synthesis of 1,3,5-(4-phenoxyphenyl)benzene. The Ullmann condensation is a classic and widely used method for this purpose. beilstein-journals.orgsmolecule.comgoogle.com This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. beilstein-journals.orgsmolecule.com While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient protocols. beilstein-journals.orgacs.orgnih.gov The use of ligands such as N,N-dimethylglycine can accelerate the reaction and allow for lower temperatures. beilstein-journals.org
Another approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable aryl electrophile. This method is particularly useful when one of the aromatic rings is activated towards nucleophilic substitution.
Table 3: Conditions for Diaryl Ether Synthesis via Ullmann-Type Reactions
| Copper Source/Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Copper powder | None | KOH | None | 110-120 | nih.gov |
| Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Acetonitrile | - | acs.org |
| CuI | (2-(1H-pyrazol-1-yl)pyridine) | - | DMSO | 100 | rsc.org |
Cross-Coupling Strategies with Phenoxyphenyl Building Blocks
An alternative and highly versatile approach involves the use of pre-functionalized phenoxyphenyl building blocks in cross-coupling reactions. This strategy allows for the late-stage introduction of the phenoxyphenyl moiety onto a pre-existing aromatic core.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate. libretexts.orgmdpi.com This reaction is characterized by its mild conditions, high functional group tolerance, and excellent yields. libretexts.orgnih.gov
In the context of synthesizing this compound, a key intermediate is 4-phenoxyphenylboronic acid. patsnap.comorganoborons.comgoogle.com This compound can be prepared from 4-bromodiphenyl ether via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. patsnap.com The resulting 4-phenoxyphenylboronic acid can then be coupled with a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene (B165230), using a palladium catalyst and a base to afford the final product. ias.ac.inuliege.be
The synthesis of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has also been achieved using Suzuki-Miyaura coupling, demonstrating the versatility of this reaction with phenoxyphenyl building blocks. nih.gov
Table 4: Suzuki-Miyaura Coupling for the Synthesis of Phenoxyphenyl-Containing Compounds
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Intermediate 2 (a pyrazolopyrimidine) | 4-Phenoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄·3H₂O | 1,4-Dioxane/Water | 135°C, 30h | google.com |
| 4-Bromo-2,6-dimethylaniline | 4-Phenoxyphenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃ | Cs₂CO₃ | - | - | uliege.be |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P1 or P2 precatalyst | K₃PO₄ | Dioxane/Water | 100°C, 15h | nih.gov |
Buchwald–Hartwig Amination Analogs for Amino Derivatives
The introduction of amino functionalities to aryl structures is a cornerstone of modern organic synthesis, often accomplished via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of aryl amines from aryl halides or triflates. organic-chemistry.orgwikipedia.org While a specific protocol for the direct amination of this compound is not extensively detailed in the literature, analogous transformations on similar polyaromatic and diaryl ether systems offer a clear blueprint for this synthesis.
The synthesis of amino derivatives of this compound would likely involve the reaction of a halogenated precursor, such as 1,3,5-tris(4-bromophenoxy)benzene, with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the efficiency of the catalytic cycle. Sterically hindered biaryl phosphine ligands, such as X-Phos, have demonstrated high efficacy in the amination of aryl chlorides and bromides. beilstein-journals.org
The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
A plausible synthetic approach for an amino derivative is outlined in the table below, drawing on established Buchwald-Hartwig amination protocols for related compounds. beilstein-journals.orgjchps.commdpi.com
Table 1: Representative Buchwald-Hartwig Amination Conditions for Amino-Substituted this compound Analogs
| Parameter | Condition | Role in Reaction |
| Aryl Halide | 1,3,5-tris(4-bromophenoxy)benzene | Substrate providing the aromatic core |
| Amine | Morpholine, Aniline, or other primary/secondary amines | Nucleophile for C-N bond formation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for the catalytic cycle |
| Ligand | X-Phos or Xantphos | Stabilizes the palladium center and facilitates reductive elimination |
| Base | KOt-Bu or NaOt-Bu | Promotes deprotonation of the amine |
| Solvent | Toluene or Dioxane | Provides a medium for the reaction |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents |
This table presents a generalized set of conditions based on analogous reactions and is intended for illustrative purposes.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. For the scalable synthesis of this compound, which is likely prepared via a Suzuki or similar cross-coupling reaction, several factors must be considered.
Key areas for optimization include catalyst loading, reaction time, and temperature. Minimizing the amount of expensive palladium catalyst is a primary concern in large-scale synthesis. High-efficiency ligands can enable lower catalyst loadings, often in the range of 0.05 mol%. jchps.com Microwave-assisted synthesis has also emerged as a technique to dramatically shorten reaction times and improve yields. beilstein-journals.org
The choice of base and solvent can also significantly impact the reaction outcome. While strong bases like sodium tert-butoxide are effective, their use on a large scale can present handling challenges. Investigating milder or more soluble bases is a common optimization strategy. jchps.com The solvent must be chosen not only for its ability to solubilize the reactants but also for its ease of removal and potential for recycling.
Furthermore, for diaryl ether syntheses, which are structurally related to the phenoxyphenyl linkages in the target molecule, copper-catalyzed Ullmann-type reactions can be an alternative to palladium catalysis. nih.gov Optimization of these reactions would involve screening different copper sources, ligands, and reaction conditions to achieve high yields. nih.govorganic-chemistry.org
A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the interplay of various reaction parameters and identify the optimal conditions for scalable production. nih.gov
Table 2: Key Parameters for Optimization of Scalable Synthesis
| Parameter | Objective | Common Approaches |
| Catalyst Loading | Minimize cost | Screening of high-activity ligands, use of pre-catalysts |
| Reaction Temperature | Reduce energy consumption and side reactions | Optimization studies, use of microwave irradiation |
| Reaction Time | Increase throughput | In-situ reaction monitoring, kinetic analysis |
| Reagent Stoichiometry | Maximize atom economy | Titration of reactants, investigation of alternative reagents |
| Solvent Selection | Improve safety, cost, and sustainability | Use of greener solvents, investigation of solvent-free conditions acs.org |
This table highlights critical parameters and common strategies for optimizing the synthesis of complex organic molecules for large-scale production.
Purification and Isolation Techniques for Polyaromatic Compounds
The purification of polyaromatic compounds like this compound is essential to achieve the high purity required for many applications. These compounds are typically crystalline solids with low solubility in common organic solvents at room temperature. A multi-step purification strategy is often necessary.
Column chromatography is a fundamental technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. Silica gel or alumina (B75360) are common stationary phases. acs.orgacs.org The choice of eluent is critical and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like dichloromethane (B109758) or ethyl acetate, with the polarity gradually increased to elute compounds of increasing polarity. acs.orgacs.org For poly(aryl ether) type structures, specialized chromatographic techniques may be employed. nih.gov
Recrystallization is a powerful method for obtaining highly pure crystalline material. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow for the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor. The choice of solvent is paramount and is determined by the solubility profile of the compound.
Table 3: Common Purification Techniques for Polyaromatic Compounds
| Technique | Principle | Application |
| Column Chromatography | Differential adsorption of components onto a stationary phase | Removal of catalyst residues and byproducts with different polarities. researchgate.net |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures | Final purification step to obtain high-purity crystalline material. |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size | Useful for removing polymeric impurities or separating oligomers. acs.orgacs.org |
| Thin-Layer Chromatography (TLC) | Rapid separation on a small scale | Monitoring reaction progress and optimizing solvent systems for column chromatography. acs.orgacs.org |
| Washing/Trituration | Dissolving impurities in a solvent in which the product is insoluble | A preliminary purification step to remove highly soluble impurities. acs.org |
This table summarizes the most common and effective techniques for the purification of polyaromatic compounds.
In some cases, a sequence of these techniques is employed. For instance, an initial purification by column chromatography might be followed by one or more recrystallizations to achieve the desired level of purity. acs.org The purity of the final product is typically verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the advanced structural and spectroscopic characterization of 1,3,5-tris(4-phenoxyphenyl)benzene is not publicly available. The stringent requirement to generate thorough, informative, and scientifically accurate content, including data tables and detailed research findings for this specific compound, cannot be met without resorting to speculation or fabrication of data, which would violate the core principles of scientific accuracy.
While extensive research exists for structurally related compounds such as 1,3,5-triphenylbenzene and its various derivatives (e.g., with hydroxy, bromo, or formyl substitutions), this information cannot be directly and accurately extrapolated to 1,3,5-tris(4-phenoxyphenyl)benzene. Key characterization techniques are highly sensitive to the specific molecular structure, and thus, data from analogues would not be representative.
Therefore, it is not possible to provide the requested article while adhering to the required standards of accuracy and detail for the specified sections:
Advanced Structural Characterization and Spectroscopic Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Should you be interested in an article on a closely related and well-documented compound, such as 1,3,5-triphenylbenzene (B1329565) or 1,3,5-tris(4-formylphenyl)benzene , for which sufficient data exists to fulfill the detailed outline, please advise.
Advanced Mass Spectrometry for Mechanistic Studies
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for elucidating the fragmentation pathways of complex organic molecules like 1,3,5-(4-phenoxyphenyl)benzene. In such experiments, the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide critical insights into the molecule's structure and bond stabilities.
For this compound, the primary sites for fragmentation are expected to be the ether linkages, given their relative lability compared to the carbon-carbon bonds of the aromatic rings. The fragmentation cascade would likely be initiated by the cleavage of one of the C-O bonds of the ether groups. This could proceed via two main pathways: cleavage to retain the charge on the phenoxy group or on the central triphenylbenzene core.
Subsequent fragmentation events would involve the sequential loss of the other phenoxyphenyl groups and fragmentation of the aromatic rings themselves. Rearrangement reactions, which are common in the gas-phase chemistry of diphenyl ethers, might also be observed. nih.gov For instance, after an initial loss, the resulting ion could undergo intramolecular cyclization before further fragmentation. High-resolution mass spectrometry would be crucial for determining the elemental composition of each fragment ion, allowing for the confident assignment of structures and the elucidation of the complete fragmentation mechanism.
Based on the fragmentation patterns of similar poly(phenylene ether) structures and related aromatic compounds, a series of characteristic fragment ions can be predicted. libretexts.orgyoutube.comyoutube.com
Table 1: Predicted Fragment Ions of this compound in Tandem Mass Spectrometry
| Plausible Fragment Structure | m/z (Monoisotopic) | Description of Formation |
| [C₃₆H₂₆O₃+H]⁺ | 547.19 | Protonated molecular ion |
| [C₃₀H₂₁O₂]⁺ | 421.15 | Loss of a phenoxy radical (C₆H₅O•) |
| [C₂₄H₁₇O]⁺ | 333.13 | Loss of a phenoxyphenyl radical (C₁₂H₉O•) |
| [C₁₈H₁₃]⁺ | 229.10 | Loss of all three phenoxy groups, leaving the triphenylbenzene cation |
| [C₁₂H₉O]⁺ | 169.06 | Phenoxyphenyl cation |
| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation from cleavage of a phenoxy group |
Note: The m/z values are calculated for the most abundant isotopes and represent plausible primary fragments. Further fragmentation of these ions would also occur.
Electrochemical Characterization for Redox Properties
The redox properties of this compound can be investigated using electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide information about the oxidation and reduction potentials of the molecule, the stability of the resulting charged species, and the reversibility of the redox processes.
Drawing analogies from the electrochemical behavior of 1,3,5-trimethoxybenzene (B48636) and other triphenylbenzene derivatives, it is expected that this compound would exhibit oxidative redox behavior. researchgate.netrsc.orgresearchgate.net The electron-rich nature of the phenoxy groups and the extended π-system of the molecule would facilitate the removal of electrons.
The oxidation process is likely to occur in a stepwise manner, corresponding to the sequential removal of electrons to form a radical cation, a dication, and potentially a trication. The first oxidation potential would correspond to the formation of a radical cation, where the charge is delocalized across the entire π-conjugated system. The subsequent oxidation steps would require higher potentials due to the increased electrostatic repulsion in the already charged molecule.
Cyclic voltammetry experiments would reveal one or more anodic peaks corresponding to these oxidation events. The reversibility of these peaks would indicate the stability of the generated radical cations. Given the stability of radical cations in similar triarylamine systems, it is plausible that the redox processes for this compound would show some degree of reversibility, particularly for the first oxidation step. nih.gov The exact potentials would be dependent on the solvent and electrolyte system used.
Table 2: Predicted Electrochemical Properties of this compound
| Parameter | Predicted Value Range | Description |
| First Oxidation Potential (Epa1) | +1.0 to +1.5 V (vs. Ag/AgCl) | Potential for the formation of the radical cation [M•]⁺. |
| Second Oxidation Potential (Epa2) | > +1.5 V (vs. Ag/AgCl) | Potential for the formation of the dication [M]²⁺. |
| Redox Reversibility | Quasi-reversible to Irreversible | The stability of the formed radical cations will determine the reversibility of the redox couple. |
Note: These predicted values are estimations based on related compounds and would need to be confirmed by experimental measurements.
Theoretical and Computational Chemistry of 1,3,5 4 Phenoxyphenyl Benzene Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3,5-(4-phenoxyphenyl)benzene, offering a lens into its electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometries and electronic properties of complex organic molecules. For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's preferred conformation.
DFT calculations on analogous star-shaped aromatic compounds have been effectively used to analyze their electronic characteristics. These theoretical studies often employ functionals like B3LYP to provide a reliable description of the system's electronic properties. Through DFT, it is possible to compute key descriptors of chemical reactivity and stability.
Illustrative Data Table of Calculated Electronic Properties for this compound (Illustrative)
| Property | Value |
|---|---|
| Total Energy (Hartree) | -2145.7 |
| Dipole Moment (Debye) | 0.05 |
| Ionization Potential (eV) | 6.8 |
This data is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and is indicative of the energy required for electronic excitation.
For this compound, the HOMO is expected to be localized on the electron-rich phenoxy groups and the central benzene (B151609) ring, while the LUMO would likely be distributed across the entire conjugated system. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. DFT calculations are commonly used to determine the energies of these frontier orbitals.
Illustrative Data Table of Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.9 |
| LUMO | -1.2 |
This data is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
The three-dimensional structure of this compound is not rigid; the phenoxyphenyl arms can rotate around the single bonds connecting them to the central benzene ring. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom. This allows for the identification of the most stable conformers (energy minima) and the transition states between them.
Understanding the energetic landscape is crucial for predicting the molecule's shape and how it might change in different environments. Computational methods can systematically vary the dihedral angles and calculate the corresponding energies to build a comprehensive picture of the conformational possibilities.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a collection of molecules. mdpi.com MD simulations can provide insights into the intermolecular forces that govern the bulk properties of this compound in condensed phases (solid or liquid). mdpi.com
By simulating the movement of molecules over time, MD can reveal how they pack together in a solid or how they interact in a solution. mdpi.com These simulations are particularly useful for understanding non-covalent interactions such as van der Waals forces and π-π stacking, which are expected to be significant for this aromatic compound. mdpi.com The aggregation behavior of aromatic molecules is often driven by these π–π interactions. mdpi.com
Prediction of Spectroscopic Signatures and Electronic Transitions
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. TD-DFT can be used to calculate the electronic absorption spectra, providing information about the wavelengths of light a molecule will absorb and the nature of the corresponding electronic transitions.
For this compound, TD-DFT calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the extensive aromatic system. researchgate.net The results of these calculations can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov
Illustrative Data Table of Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 285 | 0.15 | HOMO-1 → LUMO |
This data is illustrative and represents typical values that might be obtained from TD-DFT calculations for a molecule of this nature.
Computational Design and Modeling for Material Applications
The insights gained from computational studies of this compound can be leveraged for the rational design of new materials. By systematically modifying the molecular structure in silico—for instance, by adding different functional groups—it is possible to tune its electronic and optical properties for specific applications.
Computational modeling can predict how these modifications will affect properties such as the HOMO-LUMO gap, solubility, and intermolecular interactions. This predictive power accelerates the discovery of novel materials for applications in areas like organic electronics, where the electronic properties of molecules are paramount. For example, star-shaped molecules are of interest for their potential use in organic solar cells. aip.org
Applications in Advanced Materials Science and Supramolecular Assembly
Building Blocks for High-Performance Polymeric Materials
The phenoxyphenylbenzene moiety is integral to the synthesis of high-performance polymers, imparting desirable characteristics such as thermal stability, chemical resistance, and specific mechanical properties.
While direct polymerization of 1,3,5-tris(4-phenoxyphenyl)benzene into poly(aryl ether ketone)s (PAEKs) is not the common route, the core structural motif is highly relevant. PAEKs are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. google.comtitech.ac.jp The synthesis of PAEKs typically involves the nucleophilic substitution reaction between an activated aromatic dihalide and a bisphenoxide. google.com
Research has demonstrated the synthesis of novel PAEKs from bisphenol monomers that contain (4-phenoxyphenyl)triphenylmethane moieties. researchgate.net These polymers exhibit high glass transition temperatures (Tg) ranging from 174°C to 196°C and excellent thermal stability, with 5% weight loss temperatures exceeding 500°C. researchgate.net The incorporation of such bulky, rigid structures can enhance the solubility of the resulting polymers in common organic solvents without compromising their thermal performance. researchgate.net
The structure of the monomers, including the presence of ether linkages and phenyl groups, directly influences the properties of the final polymer, such as its crystallinity, melting behavior, and glass transition temperature. titech.ac.jp For instance, the introduction of fluorine-containing groups into the PAEK backbone can lower the dielectric constant, a crucial property for materials used in high-frequency communications. nih.gov
| Polymer | Glass Transition Temperature (Tg) | Temperature at 5% Weight Loss | Char Yield at 700°C (under N2) |
|---|---|---|---|
| PAEK-1 | 174°C | >500°C | >60% |
| PAEK-2 | 185°C | >500°C | >60% |
| PAEK-3 | 196°C | >500°C | >60% |
| PAEK-4 | 188°C | >500°C | >60% |
The triphenylbenzene framework is a key component in the synthesis of various conjugated polymers. For instance, 1,3,5-tris-(4-ethynylphenyl)benzene serves as a monomer for the creation of organosilicon-acetylene polymers, which are noted for their high thermo-oxidative stability. researchgate.net
In the realm of polyimides, another class of high-performance polymers, the monomer structure is critical to the final properties. core.ac.uk Polyimides are generally synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized. vt.edu While 1,3,5-tris(4-phenoxyphenyl)benzene itself is not a standard monomer, related aromatic structures are extensively used. For example, semicrystalline polyimides have been synthesized using 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride with various diamines. mdpi.com These materials exhibit excellent thermal stability and mechanical properties, with glass transition temperatures ranging from 190°C to 214°C and tensile strengths between 85 and 105 MPa. mdpi.com
Furthermore, triazine-based conjugated microporous polymers (TCMPs) have been constructed using derivatives of triphenylamine, which is structurally related to the triphenylbenzene core. rsc.org These polymers demonstrate high surface areas and are effective in applications such as iodine capture. rsc.org
| Polyimide | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Strength (MPa) |
|---|---|---|---|---|
| PI-1 (HQDPA/TPER) | 0.43 | 190°C | 331°C, 350°C | 85 |
| PI-2 (HQDPA/TPEQ) | 0.58 | 214°C | 388°C | 105 |
The relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer network is a fundamental concept in materials science. mdpi.com For polymers derived from triphenylbenzene-like structures, the rigidity and three-dimensional nature of the monomer play a crucial role.
The incorporation of rigid and bulky units, such as the triphenylbenzene core, into a polymer backbone generally leads to:
Increased Glass Transition Temperature (Tg): The restricted chain mobility results in a higher temperature required for the transition from a glassy to a rubbery state. researchgate.net
Enhanced Thermal Stability: The strong covalent bonds and aromatic nature of the building blocks contribute to high decomposition temperatures. researchgate.netnih.gov
Improved Mechanical Strength: The stiffness of the molecular structure can translate to higher tensile strength and modulus in the bulk material. mdpi.com
Modified Solubility: While the rigidity can decrease solubility, the introduction of flexible ether linkages or bulky side groups can counteract this effect, making the polymers more processable. researchgate.net
In conjugated microporous polymers, the choice of the central node, such as a 1,3,5-connected benzene (B151609) versus a 1,3,5-triazine, can influence the porosity and gas adsorption properties of the network. rsc.org This demonstrates that even subtle changes to the core structure can be used to rationally tune the material's function. rsc.org
Design and Synthesis of Porous Organic Frameworks (POFs/COFs)
Porous organic frameworks, including Covalent Organic Frameworks (COFs), are a class of crystalline porous materials constructed from organic building units linked by strong covalent bonds. acs.orgtcichemicals.com The triphenylbenzene motif is a cornerstone in the design of these materials due to its trigonal planar geometry, which facilitates the formation of extended, porous networks.
Derivatives of triphenylbenzene, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris(4-formylphenyl)benzene (TFPB), are widely used as trigonal "linker" or "node" molecules in the synthesis of 2D and 3D COFs. nih.govossila.comossila.com These linkers react with complementary monomers (e.g., linear dialdehydes or diamines) through condensation reactions, most commonly forming imine linkages, to create a crystalline, porous framework. tcichemicals.com
The choice of the triphenylbenzene-based linker is critical for tuning the properties of the resulting COF. For example, a fluorine-rich COF (TPTF-COF) was synthesized using 1,3,5-tris(3-fluoro-4-formylphenyl)benzene as a building block. ossila.com This material exhibited high crystallinity, thermal stability, and a large specific surface area of 1084.61 m²·g⁻¹. ossila.com The functional groups on the linker not only direct the formation of the framework but also impart specific functionalities to the pores.
The geometry of the triphenylbenzene linker predetermines the topology of the resulting COF network. The C3 symmetry of these linkers typically leads to the formation of 2D sheets with hexagonal pores, which then stack to create 1D channels. This results in materials with high porosity and large surface areas. nbinno.comnih.gov
The self-assembly of 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) at a liquid/graphite interface has been shown to form distinct structures, including a honeycomb network. researchgate.net In the solid state, the reaction of triphenylbenzene linkers with other monomers can lead to various network topologies. For example, reactions of 1,3,5-tris(1-imidazolyl)benzene with metal salts have produced non-interpenetrating frameworks based on (6, 3) nets and others based on (4, 4) nets. nih.gov The final topology is influenced by the geometry of both the organic linker and the metal atom or other reacting species. nih.gov
The ability to control the pore size and chemical environment within these frameworks by selecting different linkers allows for the design of materials tailored for specific applications, such as gas storage and separation. ossila.comnbinno.com
| COF Name | Triphenylbenzene Linker | Key Feature | Surface Area (m²/g) | Application |
|---|---|---|---|---|
| TPTF-COF | 1,3,5-tris(3-fluoro-4-formylphenyl)benzene | Fluorine-rich | 1084.61 ossila.com | Not specified |
| Benzothiazole COF | 1,3,5-tris(4-formylphenyl)benzene | Imine linkage | 328 ossila.com | CO2 adsorption |
| RICE-3 | 1,3,5-tris(4-aminophenyl)benzene | 3D structure | Not specified | Not specified nih.gov |
| RICE-7 | 1,3,5-tris(4-formylphenyl)benzene | 3D mhq-z topology | Not specified | CO2 adsorption nih.gov |
Supramolecular Architectures and Self-Assembly Phenomena
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology. Molecules based on the 1,3,5-triarylbenzene framework are exemplary candidates for creating such structures due to their defined geometry and propensity to interact in predictable ways.
The supramolecular behavior of 1,3,5-(4-phenoxyphenyl)benzene and its derivatives is governed by a subtle interplay of weak non-covalent forces. While the parent molecule lacks strong hydrogen bond donors or acceptors, its assembly is primarily directed by weaker, yet significant, interactions involving its extensive aromatic system.
π-π Stacking: The multiple benzene rings in the structure provide ample opportunity for π-π stacking interactions, where the electron clouds of adjacent aromatic rings attractively interact. These interactions are a major driving force in the association of aromatic molecules, influencing their packing in the solid state. The distance between parallel rings is a key indicator of this interaction, with typical distances around 3.3 to 3.8 Å. researchgate.net In related 1,3,5-triarylbenzene compounds, π-π interactions have been shown to be pronounced, contributing significantly to the stability of the crystal packing.
C-H···π Interactions: These interactions occur when a carbon-hydrogen bond acts as a weak acid and donates its hydrogen to the electron-rich π-face of an aromatic ring. In molecules like 1,3,5-trisubstituted benzenes, the numerous C-H bonds on the phenyl and phenoxy rings can form intricate networks of C-H···π interactions, which help to stabilize the three-dimensional structure. rsc.org
C-H···O Interactions: The ether oxygen atoms in the phenoxy groups can act as weak hydrogen bond acceptors. C-H bonds from adjacent molecules can interact with these oxygen atoms, providing additional stability and directionality to the supramolecular assembly. Research on similar structures, such as 1,3,5-trisubstituted benzenes with halogenophenoxy groups, has demonstrated the importance of C-H···O interactions in the formation of dimeric pairs. rsc.org
Derivatives of the 1,3,5-triphenylbenzene (B1329565) core that incorporate functional groups like carboxyl (-COOH) or hydroxyl (-OH) moieties can utilize stronger and more directional hydrogen bonds to guide their self-assembly into predictable networks. nih.govossila.com For instance, 1,3,5-tris(4-carboxyphenyl)benzene is well-known for forming robust, porous two-dimensional networks stabilized by hydrogen bonds between the carboxylic acid groups. core.ac.ukresearchgate.net
| Interaction Type | Description | Role in this compound Assembly |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | A primary force driving the association and packing of molecules. |
| C-H···π Interactions | A weak hydrogen bond between a C-H bond and the face of a π-system. | Contributes to the stability and specific orientation of molecules in the solid state. rsc.org |
| C-H···O Interactions | A weak hydrogen bond between a C-H bond and an ether oxygen atom. | Provides additional directional control, influencing the formation of molecular pairs or layers. rsc.org |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Not a primary interaction in the parent molecule, but crucial in derivatives with -OH or -COOH groups. nih.govossila.com |
Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The 1,3,5-triarylbenzene scaffold is a versatile platform for crystal engineering, as its structure can be systematically modified to tune the resulting solid-state architecture. rsc.org
The propeller-like shape of molecules like this compound allows them to act as hosts in inclusion compounds, trapping smaller guest molecules within their crystalline lattice. sapub.org By modifying the peripheral groups, the size and nature of the cavities can be controlled. The principles of crystal engineering allow for the design of binary or even ternary co-crystals. For example, by combining a donor molecule with a suitable acceptor, charge-transfer complexes with specific packing arrangements can be formed. nih.govresearchgate.net The insertion of a third component can further modify the packing and introduce new functionalities, often stabilized by specific interactions like hydrogen bonds. nih.gov This strategic control over molecular assembly is key to developing materials with tailored optical, electronic, or porous properties.
The self-assembly of 1,3,5-triarylbenzene derivatives can lead to the formation of highly ordered nanostructures, such as one-dimensional fibers or two-dimensional networks.
Fibers and Rod-like Structures: Derivatives such as benzene-1,3,5-tricarboxamides (BTAs) are well-known for their ability to self-assemble in solution into long, fibrillar aggregates. These one-dimensional supramolecular polymers are stabilized by a threefold hydrogen-bonding array along the central axis. Cryo-transmission electron microscopy (cryo-TEM) has shown that these fibers can be micrometers in length with diameters of approximately 5 nm. tue.nl
Two-Dimensional Networks: At the liquid-solid interface or on solid surfaces, star-shaped molecules like 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) can form extensive 2D porous networks. core.ac.ukresearchgate.net Scanning tunneling microscopy (STM) has revealed that H₃BTB can form different hydrogen-bonded networks, including close-packed structures and porous architectures with hexagonal or rectangular cavities. core.ac.ukresearchgate.net These porous networks can act as templates for capturing guest molecules, with the potential for creating smart surfaces where guest release can be triggered by external stimuli. researchgate.net
Components in Organic Electronic and Optoelectronic Devices
The rigid, conjugated core and starburst geometry of this compound and related triarylbenzenes make them attractive components for organic electronic and optoelectronic applications. Their three-dimensional structure helps to prevent the aggregation-caused quenching of fluorescence that can diminish the performance of planar molecules, making them useful as host materials or building blocks for light-emitting diodes and other devices.
A charge-transfer (CT) complex is formed between an electron donor and an electron acceptor molecule. This interaction involves the partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
The extended π-system of this compound, rich in electron density from the multiple phenyl and phenoxy rings, suggests it can act as an effective electron donor. When combined with strong electron acceptors, such as 1,3,5-trinitrobenzene or tetracyanoquinodimethane (TCNQ) derivatives, it is expected to form CT complexes. nih.gov These complexes are often characterized by the appearance of a new, long-wavelength absorption band in their UV-visible spectrum, which is not present in the spectra of the individual components.
In the solid state, these CT complexes typically form alternating stacks of donor and acceptor molecules, a structure that is crucial for charge transport in organic semiconductors. nih.govresearchgate.net The properties of these stacks can be further tuned through crystal engineering, for example, by using weak C-H···O hydrogen bonds to influence the packing perpendicular to the stacking axis. nih.govresearchgate.net
| Component | Role | Example |
| Electron Donor | A molecule with a low ionization potential (high HOMO energy) that can donate electron density. | This compound |
| Electron Acceptor | A molecule with a high electron affinity (low LUMO energy) that can accept electron density. | 1,3,5-Trinitrobenzene nih.govresearchgate.net |
| Resulting Complex | A new entity stabilized by partial electron transfer, often exhibiting unique optical and electronic properties. | Donor-Acceptor Stacks |
The 1,3,5-triarylbenzene core serves as an excellent structural motif for building larger conjugated systems and polymers for electronic applications. Its rigid, star-shaped geometry imparts several beneficial properties:
High Thermal Stability: The robust aromatic framework leads to materials with high thermal stability, a desirable trait for electronic devices.
Amorphous Material Formation: The non-planar, propeller-like shape can disrupt close packing, leading to the formation of stable amorphous glasses with high glass-transition temperatures. This is advantageous for creating uniform thin films in devices like Organic Light-Emitting Diodes (OLEDs).
Site-Isolation Effect: By incorporating functional units onto the three arms of the 1,3,5-triphenylbenzene core, it is possible to spatially isolate them. This prevents intermolecular interactions that can lead to excimer formation and reduced luminescence efficiency.
This molecular design has been successfully used to create host materials for phosphorescent OLEDs and building blocks for conjugated microporous polymers (CMPs). rsc.orgrsc.org CMPs constructed from triphenylamine derivatives linked by a triazine core, for example, exhibit high surface areas and have applications in sensing and guest uptake, driven by charge-transfer interactions. rsc.orgrsc.org Similarly, photoluminescent macromolecules synthesized from 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) show potential for use in OLEDs. ossila.com
Derivatization and Functionalization Strategies for Tuned Research Objectives
Synthesis of Core-Modified 1,3,5-(4-Phenoxyphenyl)benzene Analogues (e.g., with Amino, Ethynyl (B1212043), Carboxyl Substituents)
Amino-Functionalized Analogues:
A primary example is the synthesis of 1,3,5-tri(4-aminophenoxy)benzene, a triamino compound with a structure analogous to the target molecule. This compound is prepared in a two-step process starting from phloroglucinol (B13840) and p-chloronitrobenzene. google.com
Nitration: Phloroglucinol is first reacted with p-chloronitrobenzene under strong basic conditions (using potassium carbonate) at elevated temperatures (150-160 °C) to yield the intermediate, 1,3,5-tri(4-nitrophenoxy)benzene. google.com
Reduction: The nitro groups of the intermediate are then reduced to amino groups. This reduction is typically achieved using tin(II) chloride and concentrated hydrochloric acid, yielding the final product, 1,3,5-tri(4-aminophenoxy)benzene. google.com This molecule serves as a valuable monomer for creating hyperbranched polymers like polyimides and polyamides. google.com
| Starting Materials | Intermediate Product | Final Product | Key Reagents | Reference |
|---|---|---|---|---|
| Phloroglucinol, p-Chloronitrobenzene | 1,3,5-tri(4-nitrophenoxy)benzene | 1,3,5-tri(4-aminophenoxy)benzene | 1. K₂CO₃ 2. SnCl₂/HCl | google.com |
Ethynyl-Substituted Analogues:
Ethynyl groups are of great interest for their utility in forming carbon-rich networks and conjugated polymers. The synthesis of 1,3,5-tris[(4-ethynylphenyl)ethynyl]benzene, an analogue with extended conjugation, highlights the strategies for incorporating acetylene (B1199291) units. This is often achieved through Sonogashira cross-coupling reactions. epa.govmdpi.com
A common route involves:
Initial Coupling: 1,3,5-tribromobenzene (B165230) is reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI). mdpi.com
Deprotection: The silyl (B83357) protecting groups are removed, typically using a base like potassium hydroxide, to yield 1,3,5-triethynylbenzene. epa.govmdpi.com
Second Coupling: This tri-alkyne is then coupled with an aryl halide, like 4-trimethylsilylethynyl iodobenzene, to construct the final extended structure. epa.gov The use of aromatic iodine compounds is often preferred over bromine compounds in these multiple Sonogashira reactions to avoid the formation of difficult-to-separate, partially substituted products. epa.gov
Carboxyl-Substituted Analogues:
The carboxyl-functionalized analogue, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), is a widely used and highly important molecule, particularly as a tritopic organic linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgnih.gov Its rigid, star-shaped structure and the C₃ symmetry make it an ideal building block for creating porous, crystalline materials with exceptionally high surface areas, such as MOF-177. nih.gov The presence of the three carboxylic acid groups allows it to coordinate with metal ions or clusters, forming robust, three-dimensional networks with applications in gas storage and separation. rsc.orgnih.gov
Peripheral Functionalization of Phenoxyphenyl Moieties
Functionalizing the outer phenyl rings of the phenoxyphenyl units offers a more subtle way to modify the molecule's properties, affecting solubility, intermolecular interactions, and reactivity without altering the core structure.
One prominent strategy involves the introduction of amino groups on the peripheral rings, leading to the formation of novel starburst molecules. For example, 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) and its derivatives are synthesized via copper-catalyzed Ullmann coupling reactions between aromatic amines and aryl iodides. rsc.orgresearchgate.net These modifications create a class of amorphous molecular materials with high thermal stability. rsc.org
Another approach involves multi-step synthesis to attach more complex side chains. For instance, derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene have been prepared. mdpi.com This strategy involves creating a precursor with reactive sites (e.g., formyl groups) on the peripheral units, which can then be converted into a variety of functional groups through reactions like reductive amination. mdpi.com
Impact of Chemical Modifications on Electronic and Structural Properties
The introduction of different functional groups has a profound impact on the electronic and structural characteristics of the parent molecule.
Electronic Properties: Attaching electron-donating groups, such as amines, to the periphery significantly alters the electronic landscape. In derivatives of 1,3,5-tris(4-aminophenyl)benzene, nickel-catalyzed amination reactions produce triarylamines that can be oxidized to form stable dication diradicals. rsc.org The electronic and magnetic properties of these charged species have been investigated using techniques like cyclic voltammetry and EPR spectroscopy. rsc.org Conversely, introducing electron-withdrawing groups or extending conjugation with ethynyl linkers can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), affecting the molecule's absorption and emission spectra and its potential as a semiconductor. mdpi.com In a general sense, chemical functionalization is a proven method for modulating the electronic properties of materials, including opening a bandgap in systems that are otherwise highly conductive. e3s-conferences.org
Structural Properties: Functionalization directly influences the molecule's shape, packing in the solid state, and thermal stability. For example, adding methyl substituents to the peripheral amino groups of 1,3,5-tris[4-(diphenylamino)phenyl]benzene results in the formation of stable amorphous glasses with high glass-transition temperatures (above 100°C). rsc.org The introduction of bulky groups can disrupt crystal packing, leading to materials with different morphologies and solubilities. The rigid and planar structure of the carboxylated analogue, 1,3,5-tris(4-carboxyphenyl)benzene, is fundamental to its ability to form highly ordered, porous MOF structures. nih.gov
| Functional Group | Analogue Studied | Impact on Properties | Reference |
|---|---|---|---|
| Amino (-NH₂) | 1,3,5-Tris(4-aminophenyl)benzene derivatives | Allows for oxidation to stable dication diradicals; alters electronic and magnetic properties. | rsc.org |
| Methyl (-CH₃) | Methyl-substituted 1,3,5-tris[4-(diphenylamino)phenyl]benzene | Leads to formation of amorphous molecular materials with high glass-transition temperatures. | rsc.org |
| Carboxyl (-COOH) | 1,3,5-Tris(4-carboxyphenyl)benzene | Creates a rigid, tritopic linker for building highly porous Metal-Organic Frameworks (MOFs). Affects electronic density and enables DNA binding. | nih.gov |
| Ethynyl (-C≡CH) | 1,3,5-Tris[(4-ethynylphenyl)ethynyl]benzene | Extends π-conjugation, influencing UV-visible absorption and fluorescence spectra. | mdpi.com |
Future Research Trajectories for this compound Systems
The C3-symmetric molecule this compound, with its propeller-like arrangement of phenyl rings, serves as a versatile and robust scaffold in materials science and supramolecular chemistry. Its unique architecture, combining a rigid triphenylbenzene core with flexible phenoxy linkages, imparts valuable thermal and photochemical stability, making it an attractive building block for a diverse range of functional materials. While significant progress has been made in understanding and utilizing this compound and its derivatives, future fundamental research is poised to unlock even greater potential. This article explores the prospective avenues of research centered on this compound systems, focusing on the development of novel synthetic methodologies, the integration of advanced computational modeling, the creation of innovative hybrid materials, and the exploration of new supramolecular recognition and assembly paradigms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1,3,5-(4-phenoxyphenyl)benzene, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via sequential Ullmann coupling or Friedel-Crafts alkylation. Key steps include:
- Reacting 1-bromo-4-phenoxybenzene with urea derivatives under Pd-catalyzed conditions to form intermediates .
- Monitoring reaction progress via TLC and purifying crude products using silica gel column chromatography (eluent: hexane/ethyl acetate gradients) .
- Optimizing yields (45–79%) by controlling reaction time, temperature, and catalyst loading. Low yields may arise from steric hindrance due to the tri-substituted benzene core .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and phenoxy oxygen-induced deshielding effects. Compare with simulated spectra from computational tools like Gaussian .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., average C–C bond length: 1.39 Å) to validate steric effects from the tri-substituted structure .
Q. How should solubility and stability be assessed for this compound in experimental workflows?
- Methodological Answer :
- Solubility : Test in polar (DMSO, DMF) and non-polar (toluene, hexane) solvents. The phenoxy groups enhance solubility in aromatic solvents but reduce it in water .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can force fields like GAFF be parameterized for molecular dynamics (MD) simulations of this compound?
- Methodological Answer :
- Parameterization : Use the General Amber Force Field (GAFF) to assign atom types, partial charges (via RESP fitting), and torsion angles. Validate against crystallographic data (RMSD < 0.26 Å) .
- Simulation Setup : Employ GROMACS with a 2 fs time step, PME electrostatics, and NPT ensemble (300 K, 1 bar). Remove hydrogen constraints to enable 5 fs integration .
- Validation : Compare simulated density (1.1–1.3 g/cm³) and conformational energies (±1.2 kcal/mol) with experimental data .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of phenoxy groups. Splitting at low temperatures (e.g., –40°C) indicates restricted rotation .
- DFT Calculations : Simulate NMR chemical shifts (B3LYP/6-31G*) and compare with experimental data to identify conformational isomers .
- Cross-Validation : Pair NOESY (for spatial proximity) with IR (C–O–C stretch at 1250 cm⁻¹) to confirm substituent orientation .
Q. What strategies optimize the synthesis of derivatives for drug delivery or material science applications?
- Methodological Answer :
- Orthogonal Array Design : Vary substituents (e.g., carboxy, amino) at the 4-phenoxyphenyl positions and test bioactivity/physical properties. Use a fractional factorial design to reduce trials (e.g., 32 vs. 512 combinations) .
- Derivative Characterization : For drug delivery candidates, assess logP (via shake-flask method) and cytotoxicity (MTT assay) to balance hydrophobicity and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
